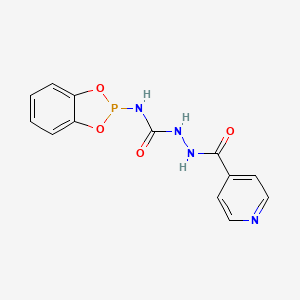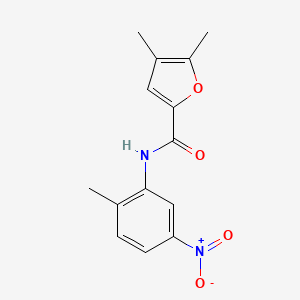![molecular formula C15H16N2O3 B5855162 1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione](/img/structure/B5855162.png)
1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-2,5-pyrrolidinedione, also known as 1-[2-(quinolin-3-yl)-2-oxoethyl]pyrrolidine-2,5-dione or simply Q-VD-OPh, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is known to inhibit caspase activity, a key component of the apoptotic pathway, and has been shown to have potential therapeutic applications in a variety of disease models.
作用机制
Q-VD-OPh inhibits caspase activity by binding to the active site of the enzyme and preventing its activation. This results in the inhibition of the apoptotic pathway and the promotion of cell survival. Q-VD-OPh has been shown to be highly selective for caspase inhibition, and does not affect other cellular processes or enzymes.
Biochemical and Physiological Effects:
Q-VD-OPh has been shown to have a number of biochemical and physiological effects in various disease models. In cancer cells, Q-VD-OPh has been shown to inhibit cell growth and induce apoptosis, making it a potential therapeutic agent for the treatment of cancer. In neurodegenerative diseases such as Alzheimer's and Parkinson's, Q-VD-OPh has been shown to protect neurons from apoptosis and oxidative stress, suggesting potential therapeutic applications in these diseases as well.
实验室实验的优点和局限性
One of the primary advantages of Q-VD-OPh for lab experiments is its high selectivity for caspase inhibition. This makes it a valuable tool for the study of cell death and survival, as well as in the development of potential therapeutics for diseases such as cancer. However, one limitation of Q-VD-OPh is its potential toxicity at high concentrations, which can affect cellular processes and lead to false results in lab experiments.
未来方向
There are a number of potential future directions for the study of Q-VD-OPh. One area of interest is in the development of new therapeutics for cancer and neurodegenerative diseases, based on the caspase inhibition properties of Q-VD-OPh. Another area of interest is in the study of the potential toxicity of Q-VD-OPh at high concentrations, and the development of new compounds with similar caspase inhibition properties but lower toxicity. Overall, the study of Q-VD-OPh has the potential to lead to new insights into the mechanisms of cell death and survival, and the development of new therapeutics for a variety of diseases.
合成方法
The synthesis of Q-VD-OPh involves several steps, beginning with the reaction of 2,5-pyrrolidinedione with 3,4-dihydroquinoline in the presence of a base catalyst. The resulting product is then reacted with 2-bromoacetyl chloride to form the final compound. This synthesis method has been optimized and refined over the years, resulting in high yields and purity of Q-VD-OPh.
科学研究应用
Q-VD-OPh has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is as an inhibitor of caspase activity, which is a key component of the apoptotic pathway. This makes Q-VD-OPh a valuable tool in the study of cell death and survival, as well as in the development of potential therapeutics for diseases such as cancer.
属性
IUPAC Name |
1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-13-7-8-14(19)17(13)10-15(20)16-9-3-5-11-4-1-2-6-12(11)16/h1-2,4,6H,3,5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXXFPKJHHQTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49730284 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethyl]-pyrrolidine-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-({2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1H-benzimidazole](/img/structure/B5855123.png)



![N-[3-(aminosulfonyl)-4-methylphenyl]-4-chlorobenzamide](/img/structure/B5855157.png)
![2-hydroxy-4-{[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5855163.png)
![N-(2,4-dichlorophenyl)-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B5855175.png)
![N,2,4,6-tetramethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B5855187.png)
